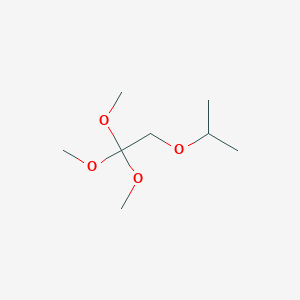![molecular formula C11H20ClNO4 B1404849 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride CAS No. 1351660-70-2](/img/structure/B1404849.png)
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride
Descripción general
Descripción
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride, also known as ECPP, is an organic compound with the molecular formula C11H20ClNO4 and a molecular weight of 265.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4.ClH/c1-2-16-11(15)9-3-6-12(7-4-9)8-5-10(13)14;/h9H,2-8H2,1H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides
Studies on the sorption of phenoxy herbicides, including various derivatives of propanoic acid, have provided insights into how these compounds interact with soil, organic matter, and minerals. Factors such as soil pH, organic carbon content, and iron oxides significantly influence the sorption process. These insights are crucial for understanding the environmental fate and mobility of such compounds (Werner, Garratt, & Pigott, 2012).
Biodegradation of Ethers in Soil and Groundwater
The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) have been extensively reviewed, highlighting microbial degradation pathways in soil and groundwater environments. This research underscores the importance of microbial processes in the environmental breakdown of complex organic compounds, a relevant consideration for the study of similar chemical structures (Thornton et al., 2020).
Chemistry and Pharmacology of Opiates
The chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, provide a foundation for understanding the structure-activity relationships within this class. Such information may be relevant when considering the potential biological activities of piperidine derivatives (Brine et al., 1997).
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution mechanisms, particularly involving piperidine and nitro-group containing aromatic compounds, could inform synthetic approaches and reactivity profiles of related compounds. Understanding these mechanisms is critical for designing reactions involving complex organic structures (Pietra & Vitali, 1972).
Applications of Hydroxy Acids
The roles of hydroxy acids in various domains, including their classification, mechanisms, and photoactivity, offer insights into the functionalization and application of similar compounds in dermatological and cosmetic formulations. Such studies underscore the importance of understanding the chemical properties and biological activities of compounds for their practical applications (Kornhauser, Coelho, & Hearing, 2010).
Propiedades
IUPAC Name |
3-(4-ethoxycarbonylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-2-16-11(15)9-3-6-12(7-4-9)8-5-10(13)14;/h9H,2-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATCLGLNYGBFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)




![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)